molecular formula C11H15BrN2O B1444828 1-(3-Bromobenzyl)-3-isopropylurea CAS No. 1248186-51-7

1-(3-Bromobenzyl)-3-isopropylurea

Cat. No.: B1444828
CAS No.: 1248186-51-7
M. Wt: 271.15 g/mol
InChI Key: QXTUSNPIQDLXKF-UHFFFAOYSA-N
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Description

1-(3-Bromobenzyl)-3-isopropylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a bromobenzyl group attached to the nitrogen atom of the urea moiety, along with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromobenzyl)-3-isopropylurea can be synthesized through a multi-step process. One common method involves the reaction of 3-bromobenzylamine with isopropyl isocyanate. The reaction typically takes place in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions. The reaction mixture is stirred for several hours, and the product is isolated through filtration and purification techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromobenzyl)-3-isopropylurea undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromobenzyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the urea moiety into amine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: Substituted urea derivatives.

    Oxidation: Oxidized urea compounds.

    Reduction: Amine derivatives.

Scientific Research Applications

1-(3-Bromobenzyl)-3-isopropylurea has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents.

    Material Science: The compound is explored for its use in the synthesis of advanced materials with specific properties.

    Biological Studies: It is used as a probe to study enzyme interactions and protein binding.

    Industrial Applications: The compound is investigated for its role in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-(3-Bromobenzyl)-3-isopropylurea involves its interaction with specific molecular targets. The bromobenzyl group can interact with hydrophobic pockets in proteins, while the urea moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    1-(4-Bromobenzyl)-3-isopropylurea: Similar structure with the bromine atom at the para position.

    1-(3-Chlorobenzyl)-3-isopropylurea: Chlorine atom instead of bromine.

    1-(3-Bromobenzyl)-3-methylurea: Methyl group instead of isopropyl.

Uniqueness: 1-(3-Bromobenzyl)-3-isopropylurea is unique due to the specific positioning of the bromine atom and the isopropyl group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]-3-propan-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c1-8(2)14-11(15)13-7-9-4-3-5-10(12)6-9/h3-6,8H,7H2,1-2H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTUSNPIQDLXKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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